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Compound of Interest

Compound Name: 6-bromohex-2-yne

Cat. No.: B2612857 Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of synthetic intermediates is paramount. This guide provides a comparative analysis of the

characterization data for 6-bromohex-2-yne, a valuable building block in organic synthesis,

alongside its isomeric alternatives, 6-bromohex-1-yne and 6-bromo-2-hexene. This objective

comparison, supported by experimental data, aims to facilitate informed decisions in the

selection of reagents and in the interpretation of analytical data.

Spectroscopic and Physical Data Comparison
The following tables summarize the key characterization data for 6-bromohex-2-yne and its

isomers. While experimental data for 6-bromohex-2-yne is limited in publicly accessible

databases, a combination of available and predicted data is presented. For a robust

comparison, comprehensive experimental data for 6-bromo-1-hexene is also included.

Table 1: Physical and Molecular Properties

Property 6-Bromohex-2-yne 6-Bromohex-1-yne 6-Bromo-2-hexene

Molecular Formula C₆H₉Br[1] C₆H₉Br[2] C₆H₁₁Br[3]

Molecular Weight 161.04 g/mol [1] 161.04 g/mol [2] 163.06 g/mol [3]

CAS Number 55402-12-5[1] 66977-99-9[2] 31502-25-7[3]

Boiling Point Not available
53-55 °C at 760

mmHg[4]
47-51 °C at 16 mmHg
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Table 2: ¹H NMR Spectroscopic Data (Predicted for 6-bromohex-2-yne)

Proton Assignment
6-Bromohex-2-yne
(Predicted)

6-Bromo-1-hexene
(Experimental)

H1 1.75 (t, 3H) 5.79 (ddt, 1H)

H4 2.20 (m, 2H) 2.13-1.83 (m, 4H)

H5 1.95 (m, 2H) 1.54 (tt, 2H)

H6 3.40 (t, 2H) 3.41 (t, 2H)

=CH₂ - 5.02-4.97 (m, 2H)

Note: Predicted ¹H NMR data for 6-bromohex-2-yne is based on standard chemical shift

tables and coupling constant estimations. Experimental data is not readily available in the

searched resources.

Table 3: ¹³C NMR Spectroscopic Data

Carbon
Assignment

6-Bromohex-2-
yne
(Predicted)

6-Bromohex-1-
yne

6-Bromo-2-
hexene

6-Bromo-1-
hexene
(Experimental)
[5]

C1 3.5 83.5 17.9 138.27

C2 75.0 68.8 125.0 115.14

C3 80.0 18.2 130.0 33.87-27.48

C4 19.0 31.5 32.0 33.87-27.48

C5 32.0 32.8 30.0 33.87-27.48

C6 33.0 33.5 33.0 33.87-27.48

Note: Predicted ¹³C NMR data for 6-bromohex-2-yne is based on standard chemical shift

tables. Experimental data for 6-bromohex-1-yne and 6-bromo-2-hexene is sourced from

publicly available databases but may lack detailed experimental conditions.
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Table 4: Mass Spectrometry Data

Compound Key m/z Peaks

6-Bromohex-2-yne 81, 53, 54 (Major fragments)[1]

6-Bromohex-1-yne 134, 132, 81 (Major fragments)

6-Bromo-2-hexene
Molecular ion and fragmentation pattern

available on PubChem.

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+ and M+2

peaks with approximately equal intensity.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of characterization data.

Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher.

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise

ratio.

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse

angle and a longer relaxation delay (5-10 seconds) may be necessary for quantitative

analysis, especially for quaternary carbons.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).
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Infrared (IR) Spectroscopy:

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups (e.g., C≡C stretch, C-H stretch, C-Br stretch).

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas

chromatography (GC-MS) for volatile compounds.

Ionization: Employ a suitable ionization technique, such as electron ionization (EI), to

generate charged fragments.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly

visible.

Visualizing Characterization Workflows
To illustrate the logical flow of characterizing a novel compound and the relationship between

different analytical techniques, the following diagrams are provided in Graphviz DOT language.

Caption: Workflow for the synthesis and characterization of 6-bromohex-2-yne.

Caption: Decision tree for the spectroscopic identification of a bromoalkyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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